Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-
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Overview
Description
Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- is an organic compound with a complex structure that includes a benzamide core substituted with a diethylamino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- typically involves the reaction of 3-(diethylamino)-4-methoxyaniline with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance its binding affinity to these targets, while the methoxy group can influence its pharmacokinetic properties. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[3-(diethylamino)propyl]benzamide
- 3-(diethylamino)-4-methoxybenzamide
- N-(3-amino-4-methoxyphenyl)benzamide
Uniqueness
Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethylamino and methoxy groups enhances its solubility and reactivity compared to similar compounds .
Biological Activity
Benzamide derivatives, particularly N-[3-(diethylamino)-4-methoxyphenyl]benzamide, have garnered attention in pharmaceutical research due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Name: N-[3-(diethylamino)-4-methoxyphenyl]benzamide
Molecular Formula: C17H22N2O\
Molecular Weight: 286.37 g/mol
The presence of a diethylamino group enhances the lipophilicity of the compound, which may influence its interaction with biological targets.
The biological activity of N-[3-(diethylamino)-4-methoxyphenyl]benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through:
- Enzyme inhibition : The compound can inhibit various enzymes, impacting metabolic pathways.
- Receptor modulation : It may bind to receptors, altering their signaling pathways and leading to physiological effects.
Pharmacological Effects
Research has indicated several pharmacological effects associated with N-[3-(diethylamino)-4-methoxyphenyl]benzamide:
- Analgesic Properties : Studies suggest that this compound exhibits pain-relieving effects, making it a candidate for further exploration in pain management therapies.
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation, which is beneficial for conditions such as arthritis and other inflammatory diseases.
- Antitumor Activity : Preliminary studies indicate that benzamide derivatives can inhibit tumor growth, suggesting potential applications in cancer therapy.
Case Study 1: Analgesic Effect
In a preclinical study, N-[3-(diethylamino)-4-methoxyphenyl]benzamide was tested for its analgesic effects using animal models. The results demonstrated a significant reduction in pain responses compared to control groups, indicating its potential as an analgesic agent.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound. It was administered to models with induced inflammation, resulting in decreased levels of pro-inflammatory cytokines and markers, supporting its use in inflammatory conditions.
Case Study 3: Antitumor Efficacy
A recent investigation evaluated the antitumor effects of N-[3-(diethylamino)-4-methoxyphenyl]benzamide in vitro against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related benzamide compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-(2-diethylaminoethyl)-4-iodobenzamide | Iodine substitution | High affinity for melanin | Used in imaging studies |
N-(2-dimethylaminoethyl)-4-fluorobenzamide | Fluorine substitution | Enhanced tumor uptake | Improved pharmacokinetics |
N-(4-methoxyphenyl)-N-(2-diethylamino)acetamide | Acetamide group | Analgesic and anti-inflammatory | Dual action on pain and inflammation |
Properties
CAS No. |
64346-72-1 |
---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[3-(diethylamino)-4-methoxyphenyl]benzamide |
InChI |
InChI=1S/C18H22N2O2/c1-4-20(5-2)16-13-15(11-12-17(16)22-3)19-18(21)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3,(H,19,21) |
InChI Key |
QQNXJCNADYMERX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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